molecular formula C13H27N3O B14773545 2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

Cat. No.: B14773545
M. Wt: 241.37 g/mol
InChI Key: YPXCUZPYUJMYDU-UHFFFAOYSA-N
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Description

2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one is a complex organic compound that belongs to the class of amino ketones This compound is characterized by the presence of an amino group, a pyrrolidine ring, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Isopropyl(methyl)amino Group: This step involves the alkylation of the pyrrolidine ring with isopropyl(methyl)amine under controlled conditions.

    Attachment of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction.

    Formation of the Ketone Functional Group: The final step involves the oxidation of the corresponding alcohol to form the ketone group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one involves its interaction with specific molecular targets. The amino and ketone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their function. The pyrrolidine ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-((S)-3-(ethyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one
  • 2-Amino-1-((S)-3-(isopropyl(ethyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one

Uniqueness

2-Amino-1-((S)-3-(isopropyl(methyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

2-amino-3-methyl-1-[3-[methyl(propan-2-yl)amino]pyrrolidin-1-yl]butan-1-one

InChI

InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)16-7-6-11(8-16)15(5)10(3)4/h9-12H,6-8,14H2,1-5H3

InChI Key

YPXCUZPYUJMYDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(C1)N(C)C(C)C)N

Origin of Product

United States

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